

Mass spectrometry fragmentation pattern of 3-(m-Tolyl)cyclohexanone

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Compound of Interest

Compound Name: 3-(m-Tolyl)cyclohexanone

CAS No.: 335259-41-1

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This guide details the mass spectrometry fragmentation patterns of **3-(m-Tolyl)cyclohexanone**, a structural analog of 3-phenylcyclohexanone used in pharmaceutical synthesis. The analysis is based on Electron Ionization (EI) at 70 eV, the standard for spectral library matching.

Part 1: Executive Summary & Compound Identity

3-(m-Tolyl)cyclohexanone is a cyclic ketone featuring a meta-substituted toluene ring at the 3-position. Its mass spectrum is governed by the stability of the aromatic system and the characteristic ring-opening reactions of the cyclohexanone moiety.

Property	Details
IUPAC Name	3-(3-Methylphenyl)cyclohexan-1-one
Molecular Formula	C ₁₃ H ₁₆ O
Molecular Weight	188.27 g/mol
Monoisotopic Mass	188.12 Da
Key Ion (M ⁺)	m/z 188 (Distinct, typically 20-40% relative abundance)
Predicted Base Peak	m/z 118 (m-Methylstyrene radical cation via RDA)
Diagnostic Ions	m/z 105 (Xylyl cation), m/z 131, m/z 146

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation and ensures consistent ionization.

1. Sample Preparation:

- Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
- Concentration: 100 µg/mL (100 ppm). Avoid overload to prevent peak broadening which obscures isotope patterns.

2. GC-MS Parameters:

- Inlet Temp: 250°C (Splitless mode recommended for trace analysis; Split 20:1 for purity checks).
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m × 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Ion Source: Electron Ionization (EI) at 70 eV.[1]

- Source Temp: 230°C.
 - Scan Range: m/z 40–350.
3. Validation Criterion:
- Tune Check: Verify PFTBA calibration. The m/z 69, 219, and 502 peaks must be within ± 0.1 Da.
 - System Suitability: Inject a standard of 3-phenylcyclohexanone (if available). It must yield a base peak at m/z 104.[2] If m/z 104 is suppressed, check ion source cleanliness.

Part 3: Fragmentation Analysis & Mechanisms

The fragmentation of **3-(m-Tolyl)cyclohexanone** is dominated by three competitive pathways: Retro-Diels-Alder (RDA) cleavage, Alpha-Cleavage, and Benzylic Fragmentation.

Mechanism 1: Retro-Diels-Alder (RDA) Reaction (Dominant)

Cyclic ketones structurally related to cyclohexanone undergo a characteristic RDA-type fragmentation. For 3-arylcyclohexanones, this pathway is energetically favorable because it generates a conjugated aromatic alkene.

- Ionization: An electron is removed from the carbonyl oxygen lone pair.
- Cleavage: The ring cleaves at the C1-C2 and C4-C5 bonds (relative to the carbonyl).
- Product: This yields a neutral ethenone fragment (or equivalent) and a charged diene radical cation.
 - For **3-(m-Tolyl)cyclohexanone**: The breakdown yields 3-methylstyrene (m-vinyltoluene).
 - m/z Calculation: Molecular Ion (188) → Loss of C₄H₆O (Cyclobutanone-like neutral, 70 Da) → m/z 118.
 - Note: The m/z 118 ion is often the Base Peak (100% relative abundance) due to the stability of the conjugated aromatic system.

Mechanism 2: Benzylic Cleavage (Tropylium Formation)

The presence of the tolyl (methylphenyl) group activates benzylic positions.

- Direct Loss: The bond connecting the aromatic ring to the cyclohexyl ring is strong, but rearrangement can lead to the formation of the m-xyllyl cation (or methyltropylium ion).
- m/z Assignment: m/z 105. This is a classic diagnostic peak for methyl-substituted aromatic rings.

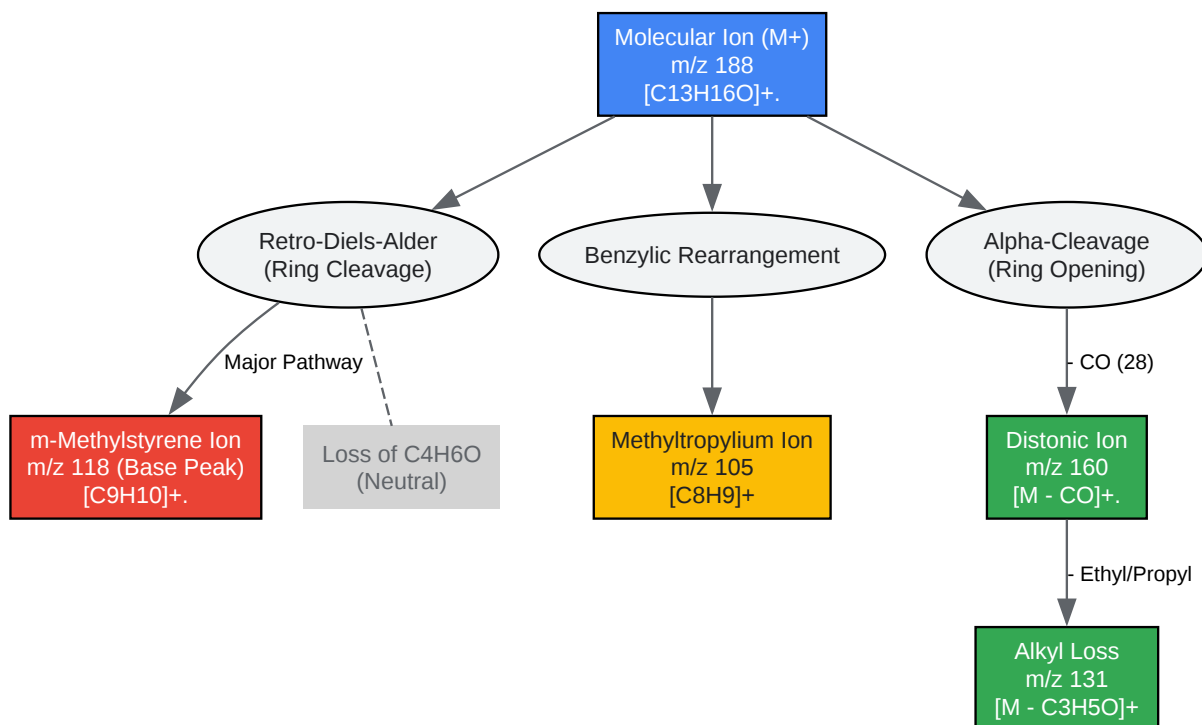
Mechanism 3: Ring Opening & CO Loss

Standard cyclic ketone fragmentation involves alpha-cleavage (breaking the bond adjacent to the carbonyl).

- Alpha-Cleavage: Opens the ring at C1-C2.
- CO Elimination: Loss of carbon monoxide (28 Da).
- Result: $M (188) - 28 = m/z 160$.
- Further Alkyl Loss: The resulting radical cation loses an ethyl or propyl radical, leading to ions at m/z 131 or m/z 145.

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the molecular ion and its primary fragments.



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Caption: Mechanistic flow of **3-(m-Tolyl)cyclohexanone** fragmentation under 70 eV EI conditions.

Part 5: Tabulated Spectral Data

The table below summarizes the expected mass spectrum peaks. Use this for peak assignment during data analysis.

m/z Value	Ion Type	Fragment Structure / Assignment	Relative Abundance (Est.)
188	Molecular Ion (M ⁺)	[C ₁₃ H ₁₆ O] ⁺ (Parent)	20–40%
160	Fragment	[M – CO] ⁺ (Loss of Carbon Monoxide)	5–15%
146	Fragment	[M – Ketene] ⁺ (Loss of CH ₂ CO)	10–20%
131	Fragment	[M – C ₃ H ₅ O] ⁺ (Complex Ring Cleavage)	20–30%
118	Base Peak	[C ₉ H ₁₀] ⁺ (m-Methylstyrene)	100%
117	Fragment	[C ₉ H ₉] ⁺ (Deprotonated Styrene)	40–60%
105	Diagnostic	[C ₈ H ₉] ⁺ (Methyltropylium/Xylyl)	50–80%
91	Diagnostic	[C ₇ H ₇] ⁺ (Tropylium Ion)	30–50%
77	Fragment	[C ₆ H ₅] ⁺ (Phenyl Cation)	10–20%

References

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